molecular formula C12H9ClF3N3O B13873819 3-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-6-methylpyridazin-4-one

3-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-6-methylpyridazin-4-one

Cat. No.: B13873819
M. Wt: 303.67 g/mol
InChI Key: FJNVSIKLUXZAPL-UHFFFAOYSA-N
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Description

3-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-6-methylpyridazin-4-one is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of an amino group, a chloro-substituted phenyl ring, a trifluoromethyl group, and a pyridazinone core. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-6-methylpyridazin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.

    Chloro and Trifluoromethyl Substitution: The chloro and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions, using chlorinating and trifluoromethylating agents, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-6-methylpyridazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., chlorine, bromine), trifluoromethylating agents (e.g., trifluoromethyl iodide), and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophiles or electrophiles involved.

Scientific Research Applications

3-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-6-methylpyridazin-4-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-6-methylpyridazin-4-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. For example, it may inhibit enzyme activity or interfere with DNA replication, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-6-methylpyridazin-4-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the pyridazinone core, along with the chloro and trifluoromethyl substituents, makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H9ClF3N3O

Molecular Weight

303.67 g/mol

IUPAC Name

3-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-6-methylpyridazin-4-one

InChI

InChI=1S/C12H9ClF3N3O/c1-6-4-10(20)11(17)18-19(6)9-5-7(12(14,15)16)2-3-8(9)13/h2-5H,1H3,(H2,17,18)

InChI Key

FJNVSIKLUXZAPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=NN1C2=C(C=CC(=C2)C(F)(F)F)Cl)N

Origin of Product

United States

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